3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride is a chemical compound characterized by the molecular formula . It belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles. This compound features an amino group and a bromophenyl substituent, making it notable for its potential biological activity and chemical reactivity. The hydrochloride form enhances its solubility and stability, facilitating its use in various applications.
This compound can be synthesized from readily available precursors such as 4-bromobenzaldehyde and appropriate amines. It is classified under azetidinones, a subclass of azetidines, which are saturated four-membered nitrogen heterocycles. The presence of the bromine atom contributes to its unique reactivity compared to other derivatives lacking halogen substituents.
The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride typically involves the following steps:
Industrial production may utilize continuous flow reactors to optimize yields and purities, employing techniques such as recrystallization and chromatography for purification.
The molecular structure of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride can be represented as follows:
ZEJGLXYIFQAUSQ-UHFFFAOYSA-N
C1CC(=O)N(C1)C(C2=CC=C(C=C2)Br)N.Cl
The structure features a four-membered azetidinone ring with an amino group at position 3 and a bromophenyl group at position 1. This configuration allows for various interactions in biological systems.
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride is involved in several types of chemical reactions:
These reactions expand the utility of this compound in organic synthesis.
The mechanism of action for 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride involves its interaction with specific biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group facilitates hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, potentially leading to therapeutic effects.
Relevant data indicates that this compound has low to moderate protein binding, which is significant for pharmacokinetic studies .
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride has several scientific uses:
The compound's distinctive characteristics make it valuable for research in medicinal chemistry and drug development, particularly in exploring new therapeutic agents based on azetidine derivatives.
The azetidin-2-one ring (β-lactam) represents one of medicinal chemistry’s most impactful scaffolds, originating with the 1928 discovery of penicillin. This strained four-membered cyclic amide forms the core structural unit of all penicillin and cephalosporin antibiotics, revolutionizing infectious disease treatment. Monocyclic β-lactams emerged later as equally critical pharmacophores. Nocardicins (isolated from Nocardia uniformis in 1976) exemplified the first naturally occurring monocyclic β-lactams with Gram-negative selectivity [3]. The FDA approval of aztreonam (a monobactam antibiotic) in 1986 marked the clinical validation of monocyclic β-lactams, specifically designed for activity against aerobic Gram-negative bacilli [3]. This historical trajectory underscores a broader principle: ring strain within the β-lactam enhances electrophilicity, enabling covalent inhibition of bacterial transpeptidases. Modern drug discovery exploits this reactivity against non-antibacterial targets, positioning azetidin-2-ones as versatile warheads and structural templates.
Table 1: Evolution of Key β-Lactam-Based Therapeutics [3]*
Compound Class | Representative Agent | Discovery/Approval Era | Primary Therapeutic Application | Structural Feature |
---|---|---|---|---|
Penicillins | Penicillin G | 1940s | Gram-positive bacterial infections | Bicyclic (Thiazolidine fused) |
Cephalosporins | Cephalothin | 1960s | Broad-spectrum antibiotics | Bicyclic (Dihydrothiazine fused) |
Monobactams | Aztreonam | 1980s (1986 FDA approval) | Gram-negative bacterial infections | Monocyclic (Sulfonate group) |
Cholesterol Absorption Inhibitors | Ezetimibe | 2000s (2002 FDA approval) | Hypercholesterolemia | 1,4-Diaryl substituted monocyclic |
The 1,4-diaryl azetidin-2-one scaffold represents a strategically engineered evolution beyond classical β-lactam antibiotics. This configuration positions two aromatic rings at N1 and C4 of the azetidinone ring, creating a planar, conformationally restricted structure optimal for target binding. Ezetimibe (SCH58235) stands as the paradigmatic success story within this class. Marketed for cholesterol management, it functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestinal brush border, blocking dietary and biliary cholesterol absorption [3] [6]. Its discovery validated the 1,4-diaryl azetidinone as a privileged scaffold capable of high-affinity interactions with challenging biological targets beyond bacterial enzymes.
The scaffold's versatility extends far beyond ezetimibe. Researchers leverage its rigid geometry to design ligands targeting diverse pathogenic mechanisms:
Halogenation, particularly bromine substitution on the C4-aryl ring of azetidin-2-ones, is a critical strategy for optimizing bioactivity and pharmacokinetics. Bromine's large atomic radius and moderate electronegativity enhance several key properties:
Specific derivatives like 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride (CAS: 1803566-69-9, MF: C₉H₁₀BrClN₂O, MW: 277.55 g/mol) exemplify this halogen strategy [1] [4] [10]. The 4-bromophenyl group at N1 provides metabolic stability and facilitates potential coupling chemistry, while the C3-amino group offers a site for further derivatization into amides, ureas, or imines, enabling optimization for specific targets like β-lactamases or tubulin polymerization [3] [6] [8]. Bromine's role extends to antitubercular azetidinones, where derivatives bearing bromoaryl groups show enhanced activity against Mycobacterium tuberculosis strains [6].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0